Magnesium;hydroxymethanone;hydroxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

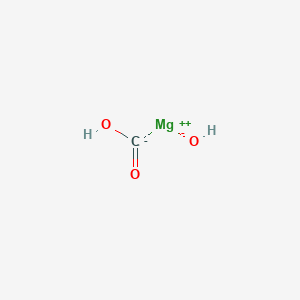

Properties

Molecular Formula |

CH2MgO3 |

|---|---|

Molecular Weight |

86.33 g/mol |

IUPAC Name |

magnesium;hydroxymethanone;hydroxide |

InChI |

InChI=1S/CHO2.Mg.H2O/c2-1-3;;/h(H,2,3);;1H2/q-1;+2;/p-1 |

InChI Key |

HPJCFCRUQNPWBC-UHFFFAOYSA-M |

Canonical SMILES |

[C-](=O)O.[OH-].[Mg+2] |

Origin of Product |

United States |

Structural Elucidation and Crystallographic Analysis of Magnesium Formate Hydroxide

Determination of Crystal Structure and Unit Cell Parameters

Detailed experimental data required to populate this section is not found in the available search results.

Single-Crystal X-ray Diffraction Studies for Atomic Arrangement

No single-crystal X-ray diffraction studies specifically for magnesium formate (B1220265) hydroxide (B78521) were identified. This technique is crucial for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, which forms the basis of any structural elucidation.

Powder X-ray Diffraction (XRD) for Phase Identification and Purity

While XRD patterns for magnesium hydroxide and various magnesium formate frameworks are documented, a specific, indexed powder diffraction pattern for magnesium formate hydroxide used for phase identification and purity confirmation is not available. tubitak.gov.trmdpi.com

Neutron Diffraction Investigations for Precise Localization of Hydrogen Atoms

Searches for neutron diffraction studies on magnesium formate hydroxide yielded no results. This analysis is particularly important for accurately determining the positions of hydrogen atoms within the hydroxide and formate groups, which is challenging with X-ray diffraction alone.

Coordination Environments of Magnesium Cations

Without crystal structure data, a definitive analysis of the coordination environment is not possible.

Analysis of Formate (HCOO⁻) and Hydroxide (OH⁻) Ligand Coordination Modes to Magnesium

Specific details on how formate and hydroxide ligands coordinate to the magnesium centers in this particular compound are absent from the literature. In related compounds like magnesium hydroxide, the magnesium cation is known to be six-fold coordinated by hydroxyl groups. uliege.be Similarly, in various magnesium formate frameworks, magnesium ions are typically found in octahedral coordination environments. researchgate.net However, the specific coordination modes in a mixed-ligand system like magnesium formate hydroxide remain uncharacterized.

Characterization of Magnesium-Oxygen Polyhedra (e.g., Octahedral Coordination)

While it is highly probable that magnesium exists in an octahedral coordination environment within magnesium formate hydroxide, forming magnesium-oxygen polyhedra, this cannot be confirmed without direct experimental evidence from crystallographic studies. In the mineral brucite (Mg(OH)₂), magnesium is coordinated by six hydroxyl groups, forming Mg(OH)₆ octahedra. uliege.beresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of magnesium formate hydroxide is intricately defined by a network of non-covalent interactions, with hydrogen bonding playing a dominant role. These interactions govern the assembly of individual molecular units into a stable, three-dimensional crystalline lattice. The presence of both hydroxyl (-OH) and formate (HCOO⁻) groups provides a rich system of hydrogen bond donors and acceptors, leading to a complex and robust network that dictates the material's physical and chemical properties.

Elucidation of Hydrogen Bond Contributions to Supramolecular Assembly

The formation of a stable crystal structure in magnesium formate hydroxide is heavily reliant on the energetic favorability of its hydrogen bonding network. The hydroxyl groups of the magnesium hydroxide layers and the carbonyl and hydroxyl functionalities of the formate ions are the primary participants in these interactions. frontiersin.org The carbonyl group (C=O) of the formate moiety readily acts as a hydrogen bond acceptor, forming strong bonds with the proton-donating hydroxyl groups. materialsciencejournal.org

Detailed analysis reveals that these hydrogen bonds are not merely secondary interactions but are fundamental to the supramolecular assembly, creating a cohesive structure from individual ionic components. nih.gov The strength and directionality of these bonds guide the self-assembly process, leading to a well-defined crystalline framework. researchgate.netrsc.org The stability of this network can be understood through the concept of cooperativity, where the formation of one hydrogen bond can influence the strength and likelihood of adjacent bonds forming. nih.gov Theoretical studies, such as those employing Density Functional Theory (DFT), help quantify the energetics of these interactions, revealing that specific hydrogen bonding motifs are significantly more stable than others. nih.gov For instance, cyclic hydrogen bonds involving both formate and hydroxyl groups can create particularly stable arrangements that serve as foundational building blocks for the larger crystal lattice. nih.gov

The table below summarizes typical parameters for hydrogen bonds found in related systems, illustrating the nature of these critical interactions.

| Donor Group | Acceptor Group | Typical Bond Length (Å) | Interaction Energy (kcal/mol) |

| Hydroxyl (O-H) | Carbonyl (O=C) | 1.7 - 1.9 | -10 to -15 |

| Hydroxyl (O-H) | Hydroxyl (O-H) | 1.8 - 2.0 | -5 to -10 |

| C-H | Carbonyl (O=C) | 2.1 - 2.5 | -1 to -5 |

Note: Data is representative of interactions in similar organometallic and hydroxide systems.

Role of Hydroxyl Groups in Directing Crystal Packing

The hydroxyl groups in magnesium formate hydroxide are not passive components; they actively direct the crystal packing. Drawing parallels from the well-studied structure of magnesium hydroxide (brucite), the hydroxyl groups are arranged in layers. tubitak.gov.trmeixi-mgo.com In the brucite structure, these layers are held together by weak van der Waals forces and hydrogen bonds. meixi-mgo.com The magnesium cation is coordinated by six hydroxyl groups, forming Mg(OH)₆ octahedra. uliege.bematerialsproject.org

Polymorphism and Phase Transitions in Magnesium Formate Hydroxide Systems

Magnesium formate hydroxide systems, like many crystalline materials, can exhibit polymorphism—the ability to exist in more than one crystal structure. These different polymorphs can possess distinct physical properties. The transition from one phase to another can be induced by external stimuli such as temperature and pressure, leading to significant changes in the material's structure and stability.

Temperature-Induced Structural Changes and Thermal Stability

The thermal stability of magnesium formate hydroxide is a critical property, defining its operational limits in various applications. Upon heating, the compound undergoes a series of structural changes, ultimately leading to decomposition. The process typically begins with the loss of water from the dehydration of hydroxide groups, followed by the decomposition of the formate moiety.

Thermogravimetric analysis (TGA) of related compounds provides insight into this process. Magnesium hydroxide, for instance, typically begins to decompose around 300–330°C, releasing water in an endothermic reaction. uclan.ac.uk The thermal decomposition of the formate component occurs at higher temperatures. The presence of the formate group can influence the dehydration temperature of the hydroxyls, and vice-versa, due to the strong hydrogen bonding network connecting them. Studies on similar metal-organic frameworks (MOFs) show high thermal stability, often up to 400°C. researchgate.net The decomposition of magnesium hydroxide is known to be endothermic, absorbing significant heat energy, a property utilized in flame retardant applications. uclan.ac.ukresearchgate.netnih.gov

The following table outlines the expected thermal events for a magnesium formate hydroxide compound based on data from its constituent components.

| Temperature Range (°C) | Mass Loss (%) | Event | Products |

| ~300 - 400 | Varies | Dehydroxylation | H₂O, Magnesium Formate Oxide |

| > 400 | Varies | Formate Decomposition | CO, CO₂, H₂, Magnesium Oxide |

| > 600 | - | Final Residue | MgO |

Note: Specific temperatures and mass loss percentages depend on the exact stoichiometry, heating rate, and atmospheric conditions.

Pressure-Induced Phase Behavior and Framework Stability

The application of external pressure can induce significant changes in the crystal structure of magnesium formate-based materials, leading to reversible or irreversible phase transitions. High-pressure studies on the related metal-organic framework α-magnesium formate [α-Mg₃(HCOO)₆] reveal its structural response to compression. rsc.org

Using techniques like in-situ Raman and FT-IR spectroscopy, researchers have observed that the framework of α-Mg₃(HCOO)₆ is chemically stable under compression but undergoes an irreversible crystal-to-crystal structural transition at pressures above 2 GPa. rsc.org This new high-pressure phase is believed to be isostructural with the microporous γ-Mg₃(HCOO)₆ polymorph. rsc.org The stability of the framework against pressure-induced collapse or amorphization is noteworthy. Interestingly, when guest molecules like dimethylformamide are present within the pores of the framework, the stability to external pressure is enhanced, with no phase transitions observed up to 13 GPa. rsc.org This highlights the role of guest-host interactions in reinforcing the structural integrity of the framework.

These pressure-induced phase transformations are often first-order transitions, characterized by abrupt changes in volume and crystal structure. rsc.org The study of such transitions is crucial for understanding the mechanical limits and potential applications of these materials under extreme conditions. aps.orgnih.gov

The table below summarizes the pressure-induced behavior observed in α-Mg₃(HCOO)₆.

| Pressure Range (GPa) | Phase | Transition Type | Key Observations |

| 0 - 2 | α-phase | - | Stable framework |

| > 2 | γ-like phase | Irreversible | Crystal-to-crystal transition |

| 0 - 13 (with guests) | α-phase | - | Enhanced stability, no transition |

Microstructural Characterization and Morphology Control

The microstructure and morphology of magnesium formate hydroxide particles—their size, shape, and aggregation state—are critical factors that influence bulk properties such as reactivity, flowability, and performance in composite materials. Control over these characteristics is achieved by carefully manipulating the synthesis conditions.

Drawing from extensive research on the precipitation of magnesium hydroxide, it is understood that several parameters can be tuned to direct the final morphology. uliege.be These include the choice of precursors, the pH of the reaction medium, temperature, and the use of additives or templates. uliege.benih.gov For instance, magnesium hydroxide can be synthesized to form hexagonal platelets, which is its natural tendency due to its layered crystal structure, or it can be guided to form other morphologies like globular or spherical aggregates under specific conditions. tubitak.gov.truliege.be Hydrothermal synthesis methods have been shown to be effective in producing well-defined hexagonal morphologies, with higher temperatures and longer reaction times leading to increased crystallinity. researchgate.net

Similar principles apply to the synthesis of magnesium formate hydroxide. The controlled double-jet precipitation technique, where solutions of the magnesium salt and the formate/hydroxide source are added simultaneously to a reaction vessel, allows for fine control over supersaturation levels, which in turn governs the nucleation and growth processes. uliege.be By adjusting reactant concentrations, addition rates, and temperature, it is possible to control the particle size distribution and crystal habit, enabling the production of materials tailored for specific applications.

Electron Microscopy Studies (SEM, TEM) for Particle Shape, Size, and Surface Features

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is an indispensable tool for characterizing the morphology, size, and surface features of magnesium hydroxide particles. These analyses reveal a diverse range of micro- and nanostructures that are highly dependent on the synthesis methodology. researchgate.net

Detailed research findings from electron microscopy studies on Mg(OH)₂ are summarized below:

Hexagonal Platelets and Nanoflakes: Hydrothermal methods can yield well-dispersed, discrete hexagonal Mg(OH)₂ nanoflakes with lateral sizes of approximately 100 nm and thicknesses around 10 nm. rsc.org In other studies, micrometer-scale polycrystals synthesized hydrothermally at 180 °C exhibited a mean diameter of 1000 nm and a thickness of 80 nm. researchgate.net

Nanosheet Networks: Microwave-assisted hydrothermal processes can produce hierarchical, spherical structures with diameters of about 30 µm. rsc.org High-resolution SEM reveals these spheres are agglomerates of nanosheets, each with a thickness of approximately 95 nm. rsc.org

Globular and Agglomerated Structures: In some precipitation methods, Mg(OH)₂ forms globular microstructures, which are described as large aggregates of spherical units that are themselves composed of smaller spherical sub-units. uliege.be This morphology is often the result of a rapid nucleation process driven by high supersaturation, leading to the aggregation of tiny, isotropic particles to minimize surface energy. uliege.be

Size and Shape Variation: TEM and SEM analyses have shown morphologies including rod-like, tube-like, and needle-like nanoparticles, depending on the specific synthesis conditions. rsc.orgresearchgate.net

The following table provides an interactive summary of particle morphologies and dimensions of Mg(OH)₂ as determined by electron microscopy in various studies.

| Morphology | Synthesis Method | Particle Dimensions | Reference |

|---|---|---|---|

| Hexagonal Nanodisks | Hydrothermal | Width: 60–140 nm; Thickness: ~45 nm | researchgate.net |

| Microdisks/Polyhedrons | Hydrothermal | Width: 250 nm – 2.55 µm; Thickness: 130 nm – 1.7 µm | researchgate.net |

| Hexagonal Nanoflakes | Hydrothermal (with PEG 20000) | Lateral Size: ~100 nm; Thickness: ~10 nm | rsc.org |

| Nanosheet Aggregates (Spherical) | Microwave Hydrothermal | Sphere Diameter: ~30 µm; Nanosheet Thickness: ~95 nm | rsc.org |

| Polycrystals | Hydrothermal | Mean Diameter: 1000 nm; Thickness: 80 nm | researchgate.net |

Influence of Synthesis Parameters on Crystal Growth Morphology and Anisotropy

The morphology, size, crystallinity, and anisotropic nature of magnesium hydroxide crystals are profoundly influenced by the parameters of the synthesis process. uliege.benih.gov Controlling these parameters allows for the targeted production of particles with specific characteristics. Key parameters include temperature, reaction time, precursor concentration, and the chemical nature of solvents and precipitants. uliege.benih.gov

Effect of Hydrothermal Parameters: Hydrothermal synthesis is a prevalent method where temperature and reaction time are critical variables.

Temperature: Higher hydrothermal temperatures generally promote the formation of more well-defined crystalline structures through enhanced dissolution and recrystallization processes. nih.gov For instance, as the temperature is increased from 120 °C to 160 °C, the average crystallite size of Mg(OH)₂ has been observed to increase from 32.46 nm to 34.29 nm. nih.gov This can also lead to a more uniform particle size distribution. nih.govresearchgate.net

Reaction Time: Extending the duration of the hydrothermal treatment typically results in larger and more uniformly sized particles, allowing for more complete crystal growth. nih.govresearchgate.net Studies have shown that increasing reaction time from 3 to 12 hours can scale down Mg(OH)₂ particle sizes from microdisks to nanodisks while reducing the particle size distribution. researchgate.net

Effect of Concentration and Chemical Environment:

Precursor Concentration: Increasing the concentration of the magnesium precursor, such as MgO, can promote the growth of Mg(OH)₂ particles. An increase in MgO concentration from 2% to 4% was shown to enlarge the average particle size from 35.78 nm to 50.01 nm. mdpi.com

Solvent Composition: The choice of solvent can selectively inhibit or promote the growth of specific crystal facets. For example, the introduction of ethanol (B145695) and ethylene (B1197577) glycol into the crystallization solvent has been used as a method to control the polarity of Mg(OH)₂ particles. rsc.org

Magnesium Source: The type of magnesium salt used as a precursor (e.g., magnesium chloride vs. magnesium dodecyl sulfate) can lead to different crystallization habits and final morphologies, such as sunflower-shaped superstructures versus lamellar aggregates. researchgate.net

Anisotropy and Control of Crystal Facets: The anisotropic, or directionally dependent, growth of crystals is a key factor in determining their final shape. For Mg(OH)₂, which has a hexagonal crystal structure, growth rates can differ along different crystallographic axes. Synthesis conditions can be tuned to control this anisotropic growth. nih.govresearchgate.net

By adjusting hydrothermal conditions, it is possible to shift the dominant exposed crystal plane. nih.gov For example, for Mg(OH)₂ crystals synthesized hydrothermally, the primary exposed crystal plane was observed to transition from the (101) plane to the (001) plane when the reaction time was increased from 1 hour to 2 hours. nih.gov

Modifying ion concentration and release rates can enhance the peak intensity ratio of different crystallographic planes (e.g., I₀₀₁/I₁₀₁), which in turn reduces the surface polarity and secondary aggregation of the crystals. mdpi.comnih.gov

The following interactive table summarizes the influence of various synthesis parameters on the characteristics of Mg(OH)₂ crystals.

| Parameter | Effect | Observed Change | Reference |

|---|---|---|---|

| Temperature | Increases crystallite size and uniformity | Average particle size increased from 32.46 nm to 34.29 nm (120 °C to 160 °C) | nih.gov |

| Reaction Time | Affects particle size and morphology | Primary exposed plane shifted from (101) to (001) as time increased from 1h to 2h | nih.gov |

| Precursor Concentration | Promotes particle growth | Average particle size increased from 35.78 nm to 50.01 nm (2% to 4% MgO) | mdpi.com |

| Solvent | Selectively promotes/inhibits facet growth | Ethanol and ethylene glycol control crystal polarity | rsc.org |

Spectroscopic Characterization of Magnesium Formate Hydroxide

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing intermolecular interactions within a material. For magnesium formate (B1220265) hydroxide (B78521), both Infrared (IR) and Raman spectroscopy can provide a detailed fingerprint of its molecular structure.

The vibrational spectrum of magnesium formate hydroxide is best understood by considering the characteristic modes of its two anionic components: the hydroxide ion (OH⁻) and the formate ion (HCOO⁻). While direct spectra for Mg(OH)(HCOO) are not extensively reported, the assignments can be reliably inferred from studies on magnesium hydroxide (brucite) and various metal formates.

The hydroxide group gives rise to a very sharp and intense absorption band in the IR spectrum corresponding to the O-H stretching vibration, typically observed around 3690-3700 cm⁻¹ in magnesium hydroxide. researchgate.net The position of this band is sensitive to its environment. Additionally, Mg-O-H bending modes can be observed at lower frequencies.

The formate ion possesses several characteristic vibrational modes. The most prominent are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The C-H stretching and bending modes are also clearly identifiable.

A summary of these characteristic vibrational modes is presented below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy | Notes |

| Hydroxide Group | |||

| O-H Stretch (ν_OH) | 3650 - 3700 | IR, Raman | A sharp, intense band characteristic of non-hydrogen-bonded hydroxyl groups in a brucite-like layer. |

| Mg-O-H Bend | ~934 | IR | Involves the bending motion of the hydroxyl group relative to the magnesium ion. researchgate.net |

| Formate Group | |||

| C-H Stretch (ν_CH) | 2800 - 2900 | IR, Raman | The stretching vibration of the carbon-hydrogen bond in the formate ion. |

| Asymmetric COO⁻ Stretch (ν_as(COO)) | 1570 - 1610 | IR, Raman | An intense band, sensitive to the coordination mode of the formate ligand. |

| Symmetric COO⁻ Stretch (ν_s(COO)) | 1350 - 1400 | IR, Raman | The position of this band relative to the asymmetric stretch can indicate the formate's binding mode (e.g., monodentate, bidentate). |

| C-H In-plane Bend (δ_CH) | ~1385 | IR | Bending of the C-H bond within the plane of the formate ion. |

| O-C-O Bend (δ_OCO) | ~770 | IR, Raman | The scissoring motion of the carboxylate group. |

Data compiled from studies on magnesium hydroxide and metal formates. researchgate.netresearchgate.net

In the mixed-ligand structure of magnesium formate hydroxide, hydrogen bonding is expected to occur between the hydroxide proton and the oxygen atoms of the formate group. These interactions cause distinct changes in the vibrational spectrum.

The sharp O-H stretching band (ν_OH) of the hydroxide group is particularly sensitive to hydrogen bonding. youtube.com The formation of an O-H···O hydrogen bond typically leads to:

A Red Shift: The ν_OH frequency decreases (shifts to a lower wavenumber). The magnitude of this shift correlates with the strength of the hydrogen bond.

Band Broadening: The peak becomes significantly broader due to a distribution of hydrogen bond distances and angles within the solid.

Increased Intensity: The integrated intensity of the absorption band often increases.

The vibrational modes of the formate ligand are also affected by its coordination to the Mg²⁺ ion and any involvement in hydrogen bonding. The separation between the asymmetric (ν_as(COO)) and symmetric (ν_s(COO)) stretching frequencies is a well-established indicator of the carboxylate coordination mode. Subtle shifts in these frequencies, as well as in the C-H bending modes, can provide further information about the strength of the Mg-O bonds and the influence of the crystal lattice environment. researchgate.net

In situ vibrational spectroscopy allows for the real-time monitoring of chemical and physical changes in a material under controlled conditions, such as varying temperature or pressure. This is particularly useful for studying the thermal decomposition, adsorption processes, or structural phase transitions of magnesium formate hydroxide.

For example, during thermogravimetric analysis, simultaneous in situ IR or Raman spectroscopy could track the decomposition pathway. The thermal decomposition of magnesium formate is known to proceed through various stages, potentially involving the formation of carbonate intermediates before yielding magnesium oxide. wikipedia.org This process can be monitored by observing the disappearance of the characteristic formate and hydroxide vibrational bands and the emergence of new bands corresponding to intermediates and the final MgO product. researchgate.netresearchgate.net

Similarly, phase transitions in related metal formate frameworks have been observed using variable-temperature spectroscopy. researchgate.netscispace.comresearchgate.net Any structural rearrangement in magnesium formate hydroxide upon heating or cooling would be reflected in changes in the positions, widths, and intensities of its vibrational bands, providing insight into the nature of the transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful technique for probing the local atomic-scale structure of crystalline and disordered materials. It provides information on the coordination environment, connectivity, and dynamics of specific nuclei.

By studying the different NMR-active nuclei within magnesium formate hydroxide, a comprehensive picture of its structure can be assembled.

¹H Solid-State NMR: The ¹H MAS NMR spectrum would be expected to show distinct resonances for the protons in the hydroxide and formate groups. Based on studies of related compounds, the hydroxyl proton in a magnesium hydroxide environment gives a signal around +0.05 ppm. nih.gov The formate proton is in a very different electronic environment and would appear at a significantly different chemical shift.

¹³C Solid-State NMR: The ¹³C nucleus of the formate ligand serves as a sensitive probe of the carboxylate group's environment. In solid magnesium carbonates, ¹³C chemical shifts are observed in the range of 165-170 ppm. nih.gov A similar range would be expected for the formate carbon in Mg(OH)(HCOO).

²⁵Mg Solid-State NMR: The ²⁵Mg nucleus, despite being challenging to observe due to its low natural abundance and quadrupole moment, provides direct information about the magnesium coordination sphere. rsc.orgpsu.edu The chemical shift and, more importantly, the quadrupolar coupling constant are highly sensitive to the symmetry and nature of the coordinating ligands. In the symmetric, six-coordinate oxygen environment of Mg(OH)₂, the ²⁵Mg signal appears at an isotropic chemical shift (δ_iso) of approximately -13 to -14 ppm. researchgate.net The introduction of formate ligands alongside hydroxide ligands would break this symmetry, leading to distinct ²⁵Mg NMR parameters that directly reflect the mixed-ligand environment.

| Nucleus | Group | Compound | Isotropic Chemical Shift (δ_iso) (ppm) |

| ¹H | Hydroxide | Mg(OH)₂ | ~ +0.05 |

| ¹³C | Formate | Magnesium Carbonates | ~ 165 - 170 |

| ²⁵Mg | Mg²⁺ | Mg(OH)₂ (Brucite) | -13.0 to -14.1 |

Data compiled from various sources. nih.govnih.govresearchgate.net

The precise values of chemical shifts and coupling constants derived from NMR spectra offer quantitative insights into the bonding and structure of magnesium formate hydroxide.

Chemical Shifts: The isotropic chemical shift of each nucleus (¹H, ¹³C, ²⁵Mg) is determined by the local electronic environment. For ²⁵Mg, the chemical shift is influenced by the coordination number and the electronegativity of the surrounding atoms. An octahedral coordination to oxygen typically results in shifts within a modest range of -15 to +25 ppm. rsc.orgpsu.edu Comparing the experimental ²⁵Mg chemical shift in Mg(OH)(HCOO) to reference compounds like Mg(OH)₂ and Mg(HCOO)₂ helps to confirm the coordination environment.

Coupling Constants: For quadrupolar nuclei like ²⁵Mg (spin I = 5/2), the most important interaction is the coupling of the nuclear quadrupole moment with the local electric field gradient (EFG). This interaction is quantified by the quadrupolar coupling constant (C_Q). The C_Q value is a direct measure of the deviation of the local environment from perfect cubic symmetry. psu.edu In the highly symmetric structure of MgO, the C_Q is zero. In Mg(OH)₂, the slight distortion from perfect octahedral symmetry results in a C_Q of about 3.1 MHz. researchgate.net In the low-symmetry environment of Mg(OH)(HCOO), where the Mg²⁺ is coordinated by both hydroxide and formate ions, a significantly larger C_Q value would be expected. This makes ²⁵Mg C_Q a highly sensitive parameter for confirming the mixed-ligand coordination and characterizing the local structural distortion around the magnesium center.

For the formate ligand, scalar coupling (J-coupling) between the ¹H and ¹³C nuclei can also provide bonding information. In ¹³C-labeled formate, a one-bond ¹J(¹³C,¹H) coupling constant of approximately 195 Hz has been observed, confirming the direct C-H bond. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The analysis of Magnesium Formate Hydroxide by XPS would provide critical information about the surface chemistry, including the oxidation states of magnesium, oxygen, and carbon, and the nature of their bonding environments.

While direct XPS studies on Magnesium Formate Hydroxide are not extensively available in the reviewed literature, the expected binding energies can be inferred from the analysis of related magnesium compounds such as magnesium hydroxide (Mg(OH)₂), magnesium oxide (MgO), and formate (HCOO⁻) species.

Detailed Research Findings:

The high-resolution XPS spectrum of Magnesium Formate Hydroxide is expected to show peaks corresponding to Mg, O, and C.

Magnesium (Mg): The Mg 2p peak for Mg(OH)₂ is typically observed in the range of 49.5 eV to 51.5 eV. nih.gov For Mg-O/OH species, a binding energy of approximately 50.5 eV is reported. researchgate.net The Mg 1s peak is expected around 1304 eV. researchgate.net In Magnesium Formate Hydroxide, the Mg 2p peak would confirm the Mg²⁺ oxidation state. Its precise position may be slightly shifted compared to pure Mg(OH)₂ due to the influence of the formate group.

Oxygen (O): The O 1s spectrum is crucial for distinguishing between the different oxygen environments. In magnesium hydroxide, the O 1s peak associated with the hydroxide (OH⁻) group is found at approximately 532.6 eV. researchgate.net The literature for magnesium oxides and hydroxides places the O 1s peaks for magnesium hydrates between 530.0–533.2 eV. nih.gov For Magnesium Formate Hydroxide, two distinct O 1s peaks are anticipated: one corresponding to the hydroxide group and another for the carboxylate oxygen atoms of the formate group.

Carbon (C): The C 1s spectrum would be indicative of the formate group. Adventitious carbon is often used as a reference for charge correction at 284.8 eV. The carbon in the formate group (HCOO⁻) is expected at a higher binding energy, characteristic of a carboxylate carbon.

Interactive Data Table: Expected XPS Binding Energies for Magnesium Formate Hydroxide

| Element | Orbital | Expected Binding Energy (eV) | Chemical State/Notes |

| Magnesium | Mg 2p | ~50.5 - 51.4 | Mg²⁺ in a hydroxide/formate environment. nih.govresearchgate.net |

| Magnesium | Mg 1s | ~1304 | Mg²⁺. researchgate.net |

| Oxygen | O 1s | ~532.6 | Hydroxide (OH⁻) group. researchgate.net |

| Oxygen | O 1s | Higher BE than hydroxide | Carboxylate oxygen in formate (HCOO⁻). |

| Carbon | C 1s | Higher BE than adventitious C | Carboxylate carbon in formate (HCOO⁻). |

Other Advanced Spectroscopic Techniques (e.g., UV-Vis, EPR) for Electronic Structure and Defect Analysis

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is employed to investigate the electronic transitions within a material. For a wide bandgap insulator like Magnesium Formate Hydroxide, UV-Vis absorption can provide information about the optical band gap and the presence of any electronic defects.

Interactive Data Table: UV-Vis Absorption Data for Related Magnesium Compounds

| Compound | Absorption Maximum (λmax) | Reference |

| Mg(OH)₂ Nanoparticles | 229 nm | researchgate.net |

| Mg(OH)₂ Nanoparticles | 289 nm | researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy:

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons. libretexts.orgwikipedia.org It is particularly useful for studying paramagnetic centers, such as point defects (e.g., vacancies, interstitials) and transition metal impurities in solid-state materials.

In the context of Magnesium Formate Hydroxide, EPR spectroscopy would be a powerful tool for identifying and analyzing any intrinsic or extrinsic paramagnetic defects within its crystal lattice. For instance, defects such as oxygen or magnesium vacancies, or the presence of trace amounts of transition metal ions, could be detected. While no specific EPR studies on Magnesium Formate Hydroxide were identified in the literature search, research on related materials like magnesium oxide has shown that EPR can be used to characterize defect centers created, for example, by irradiating the crystal. youtube.com The g-factor and hyperfine coupling constants obtained from an EPR spectrum would provide detailed information about the nature and local environment of these paramagnetic centers. libretexts.org

Chemical Reactivity, Decomposition Pathways, and Reaction Mechanisms

Thermal Decomposition of Magnesium Formate (B1220265) Hydroxide (B78521)

The thermal degradation of magnesium formate hydroxide is a complex process involving the breakdown of both its hydroxide and formate components. The stability and decomposition behavior are influenced by factors such as heating rate and the surrounding atmosphere.

Identification of Decomposition Products (e.g., Magnesium Oxide, Carbon Dioxide, Water)

The thermal decomposition of magnesium-containing compounds like magnesium hydroxide and magnesium formate consistently yields magnesium oxide (MgO) as the final solid product. wikipedia.orgwikipedia.org For magnesium formate hydroxide, the decomposition process involves the release of gaseous products originating from the distinct anionic groups.

The hydroxide (OH⁻) groups decompose to form water (H₂O). wikipedia.orgbrainly.comyou-iggy.com This dehydroxylation is an endothermic process that typically occurs at temperatures around 300–330°C for pure magnesium hydroxide. wikipedia.orguclan.ac.uk The formate (HCOO⁻) group decomposes to yield primarily carbon dioxide (CO₂) and hydrogen (H₂), although carbon monoxide (CO) and water can also be formed depending on the reaction pathway. researchgate.net The complete thermal decomposition of the parent compound can be generally represented by the formation of magnesium oxide, water, and carbon dioxide.

Decomposition Products of Magnesium Formate Hydroxide

| Precursor Compound | Solid Product | Gaseous Products |

|---|

Mechanistic Studies of Formate and Hydroxide Decomposition Pathways

Hydroxide Decomposition: The decomposition of the hydroxide component follows a dehydroxylation mechanism similar to that of brucite (Mg(OH)₂). researchgate.net This process is endothermic and involves the removal of water molecules, leading to a structural transformation from the hydroxide lattice to the cubic structure of magnesium oxide (periclase). wikipedia.orgresearchgate.net The reaction proceeds via the formation of a defective, porous MgO structure, which may initially retain some hydroxyl groups before complete conversion at higher temperatures. researchgate.netresearchgate.net The mechanism involves several steps: the initial breakdown of the Mg(OH)₂ layer, the release of water vapor, and the subsequent recrystallization and shrinkage of the MgO crystal lattice. researchgate.netresearchgate.net

Formate Decomposition: The decomposition of the formate group is more complex and can proceed through different pathways. One common pathway is dehydrogenation, which produces hydrogen gas and carbon dioxide. Another is dehydration, which produces carbon monoxide and water. researchgate.net For magnesium formate, the decomposition is believed to occur through the instability of the formate ions on the magnesium oxide surface that is being formed concurrently. researchgate.net The reaction may be catalyzed by the newly formed, highly reactive MgO surface.

Kinetic Analysis of Decomposition Processes and Activation Energies

Kinetic studies of thermal decomposition provide insight into the energy requirements and rates of reaction. While specific kinetic data for magnesium formate hydroxide is not extensively detailed in the provided literature, analysis of related magnesium compounds offers valuable context. The activation energy (Ea), which is the minimum energy required to initiate the decomposition, can be determined from thermogravimetric analysis (TGA) at different heating rates.

For instance, studies on the decomposition of magnesium hydride (MgH₂) have reported activation energies ranging from 95 to 195 kJ/mol, depending on the sample preparation and presence of catalysts. mdpi.com The dissolution of magnesium hydroxide, a process also involving the breaking of bonds, has a reported true activation energy of 76 ± 11 kJ/mol. nih.gov The leaching of magnesite (MgCO₃) with formic acid has an apparent activation energy of 42.08 kJ/mol. researchgate.net These values highlight the energy scales involved in transformations of magnesium compounds. The decomposition of magnesium formate hydroxide would be expected to have a complex kinetic profile with activation energies corresponding to the multi-step dehydroxylation and deformylation processes.

Reported Activation Energies for Related Magnesium Compounds

| Compound/Process | Activation Energy (kJ/mol) | Method/Condition |

|---|---|---|

| Magnesium Hydride (MgH₂) Decomposition | 95 - 195 | Kissinger plots from thermal analysis mdpi.com |

| Magnesium Hydroxide (Mg(OH)₂) Dissolution | 76 ± 11 | pH stat apparatus nih.gov |

Influence of Crystal Structure and Morphology on Decomposition Behavior

The physical characteristics of the starting material, such as its crystal structure, particle size, and morphology, significantly impact its thermal decomposition. The decomposition of magnesium hydroxide is known to be a topotactic transformation, where the crystallographic orientation of the product (MgO) is related to that of the reactant (Mg(OH)₂). researchgate.net

This process results in a pseudomorphic product, meaning the MgO particles retain the initial shape and size of the Mg(OH)₂ crystals but develop significant internal porosity. researchgate.netresearchgate.net The morphology of the resulting magnesium oxide is dependent on the precursor and calcination conditions. For example, Mg(OH)₂ decomposition can yield MgO particles that are spherical-like or plate-like depending on the temperature. researchgate.netmeixi-mgo.com This change in morphology affects the surface area and reactivity of the resulting oxide. meixi-mgo.comnih.gov Therefore, the specific crystal habit and particle morphology of magnesium formate hydroxide will dictate the texture, porosity, and ultimately the reactivity of the magnesium oxide produced upon its decomposition.

Reactivity with Acidic and Basic Media

Dissolution Mechanisms and pH-Dependent Stability

The stability and dissolution of magnesium formate hydroxide are highly dependent on the pH of the aqueous medium. The compound contains the basic hydroxide ion and the formate ion, which is the conjugate base of a weak acid.

In acidic media, magnesium formate hydroxide readily dissolves. The dissolution mechanism is primarily driven by the neutralization reaction between the hydroxide ions and protons (H⁺) from the acid. psu.edu Studies on magnesium hydroxide show that at low pH (approximately below 5), the dissolution is controlled by the rate of the surface reaction between protons and the hydroxide surface. psu.edu At higher pH values, the rate-limiting step becomes the diffusion of protons to the particle surface. psu.edu The reaction with an acid, such as formic acid itself or other acids, leads to the formation of a soluble magnesium salt and water. chegg.comchegg.com

Formation Mechanisms of Mixed-Anion Magnesium Salts

The formation of mixed-anion magnesium salts such as magnesium formate hydroxide from aqueous solutions is a complex process governed by the principles of chemical thermodynamics and kinetics. The process involves the initial stages of nucleation, followed by crystal growth, and can be influenced by the presence of intermediate colloidal phases.

The crystallization of magnesium salts from aqueous solutions is often kinetically hindered due to the strong hydration shell of the magnesium ion (Mg²⁺). The Mg²⁺ ion in water is coordinated to six water molecules, forming a highly stable [Mg(H₂O)₆]²⁺ complex. nih.gov The removal of these water molecules, a necessary step for the formation of a solid crystal lattice, presents a significant energy barrier. nih.gov This dehydration requirement is a rate-determining step that slows the nucleation and precipitation of magnesium salts. nih.gov

Solution additives, including anions like formate, can play a crucial role in promoting Mg²⁺ dehydration and accelerating nucleation. nih.gov Computational studies have shown that certain anions can stabilize undercoordinated magnesium complexes, which facilitates the subsequent steps of nucleation and growth. nih.gov This suggests that in a solution containing both formate and hydroxide ions, the formate anion may help to lower the energy barrier for the initial formation of magnesium hydroxide nuclei.

Once stable nuclei are formed, they begin to grow by the progressive addition of ions from the solution. The morphology and structure of the resulting crystals are determined by the conditions of the growth process. For magnesium hydroxide, the fundamental growth units are believed to be octahedral [Mg(OH)₆]⁴⁻ complexes. tubitak.gov.tr These units first organize into planar hexagonal layers, which then stack along the z-axis to form the characteristic layered crystal structure of brucite (the mineral form of magnesium hydroxide). tubitak.gov.tr In the case of a mixed-anion salt, formate ions would be incorporated into this growing structure alongside hydroxide ions, leading to a more complex final crystal lattice. The rate of crystal growth can be influenced by factors such as temperature and the level of supersaturation. uliege.be For example, high supersaturation levels, caused by an excess of hydroxyl ions, can lead to a rapid nucleation process. uliege.be

For instance, the synthesis of magnesium layered hydroxide salt (LHS) nanocrystals has been demonstrated through reactions in the presence of an aggregation inhibitor, resulting in a transparent dispersion of colloidal particles under 10 nm in size. nitech.ac.jp This indicates that under certain conditions, the growth of magnesium hydroxide-based structures can be controlled at the nanoscale, leading to stable colloidal suspensions.

Studies on the coagulation of soymilk by magnesium chloride also provide insights into the behavior of magnesium-induced colloidal systems. nih.gov The process can result in various states, including colloidal suspensions, flocs, or gels, depending on factors like coagulant concentration and temperature. nih.gov The transformation between these states involves changes in particle size and microstructure. nih.gov This suggests that during the precipitation of magnesium formate hydroxide, transient colloidal phases may form. These primary particles could then aggregate and undergo structural rearrangement and crystallization to form the final solid product. Adsorption phenomena on the surfaces of these colloidal intermediates can also be critical, influencing their stability, aggregation behavior, and the ultimate morphology of the precipitated salt.

Surface Chemistry and Adsorption Phenomena on Magnesium Formate Hydroxide

The surface of magnesium formate hydroxide, like other solid materials, is an active interface that can interact with molecules from its environment. This surface chemistry is critical for applications in catalysis, gas separation, and as a functional additive in materials. The presence of both magnesium ions, formate groups, and hydroxyl groups on the surface provides a variety of potential adsorption sites with different chemical characteristics.

The porous crystalline structure of related compounds like magnesium formate suggests a significant capacity for the adsorption of various gases. Studies on a high-surface-area, ultramicroporous magnesium formate, α-[Mg₃(O₂CH)₆], have provided detailed insights into its gas sorption properties. researchgate.net This material exhibits a Brunauer-Emmett-Teller (BET) surface area of 496 m²/g and demonstrates reversible uptake of several important gaseous molecules. researchgate.net

The material shows a notable affinity for ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). researchgate.net The interaction with these molecules is strong enough for potential applications in gas separation and storage. The surface of magnesium formate hydroxide would be expected to have similar, if not enhanced, adsorption capabilities due to the presence of basic hydroxide sites, which would have a strong affinity for acidic gases like CO₂. The interaction with water (H₂O) is also significant, as the surface hydroxyl groups can readily form hydrogen bonds.

The table below summarizes the gas uptake capacity of a porous magnesium formate at 298 K, which serves as a model for the potential adsorption behavior of magnesium formate hydroxide. researchgate.net

| Gas Molecule | Adsorbed Amount (mmol/g) |

| Ammonia (NH₃) | 5.4 |

| Carbon Dioxide (CO₂) | 2.2 |

Data derived from studies on α-[Mg₃(O₂CH)₆]. researchgate.net

The selectivity of adsorption is also a key characteristic. The aforementioned magnesium formate shows high CO₂/N₂ (23) and CH₄/N₂ (5.2) selectivity, making it a promising material for gas purification. researchgate.net

The surface of magnesium formate hydroxide is not merely a passive site for physisorption; it can also be chemically reactive. The basicity of surface hydroxide groups can play a catalytic role in various chemical transformations. For example, the surface of magnesium hydroxide is known to mediate base-free oxidation reactions. smolecule.com

Furthermore, the surface can react with both inorganic and organic species. The thermal decomposition of magnesium formate is itself a process influenced by surface chemistry, with reaction pathways being dependent on the nature of the supporting material when deposited on a substrate. researchgate.net This indicates that the surface of the formate salt interacts differently with oxide supports like Al₂O₃, SiO₂, and MgO. researchgate.net

The surface can also be intentionally modified to alter its properties. For instance, the surface of magnesium borate (B1201080) rods, which initially lack active groups, can be coated with a layered double hydroxide to introduce active hydroxyl groups. nih.gov These hydroxyl groups can then be further functionalized by reacting with organic molecules like 3-aminopropyltriethoxysilane. nih.gov This approach demonstrates that a magnesium-based surface can be engineered to bond with a wide range of organic and inorganic species, highlighting the potential surface reactivity of magnesium formate hydroxide for creating advanced composite materials.

Theoretical and Computational Investigations of Magnesium Formate Hydroxide Systems

Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a cornerstone for ab initio calculations in materials science, enabling the prediction of a material's properties based on the principles of quantum mechanics. For a system like magnesium formate (B1220265) hydroxide (B78521), DFT can elucidate its structural, electronic, and energetic characteristics.

Prediction of Geometric and Electronic Properties

DFT calculations are instrumental in predicting the ground-state geometric structure of magnesium formate hydroxide. By optimizing the atomic positions to minimize the total energy of the system, key structural parameters can be determined with high accuracy. These parameters include lattice constants, bond lengths, and bond angles, which are crucial for understanding the material's crystal structure. For instance, studies on magnesium formate dihydrate have precisely determined its crystal structure, providing a foundation for modeling more complex derivatives. researchgate.net Similarly, DFT has been successfully applied to predict the lattice constants of magnesium hydroxide (brucite), showing good agreement with experimental data. nih.gov

In a hypothetical magnesium formate hydroxide crystal, DFT would be used to model the coordination environment of the magnesium ion, which is expected to be bonded to both formate and hydroxide groups. The predicted bond lengths for Mg-O (formate) and Mg-O (hydroxide) would be critical in understanding the local structure. Based on studies of magnesium complexation with formate anions, the coordination space of the magnesium ion would need to be fully occupied in the computational model to achieve reliable results. vtt.fi

Beyond the geometric arrangement, DFT calculations can predict essential electronic properties. The electronic band structure and the density of states (DOS) are key outputs. For magnesium hydroxide, a related wide bandgap material, DFT calculations have been used to investigate its electronic properties. researchgate.net While standard DFT approximations tend to underestimate the bandgap, they still provide valuable insights into the nature of the electronic states. nih.gov For magnesium formate hydroxide, the total and partial DOS would reveal the contributions of magnesium, oxygen, carbon, and hydrogen orbitals to the valence and conduction bands. This analysis would help to characterize the material as an insulator or a semiconductor and to understand the nature of its fundamental electronic excitations.

Table 1: Predicted Geometric and Electronic Parameters from DFT (Hypothetical) This table presents expected values for magnesium formate hydroxide based on computational studies of related magnesium compounds.

| Property | Predicted Value/Characteristic | Basis from Related Compounds |

| Crystal System | Monoclinic or Orthorhombic | Many mixed-anion salts and metal-organic frameworks exhibit lower symmetry crystal systems. rsc.org |

| Mg-O (hydroxide) distance | ~2.1 Å | Based on DFT calculations for magnesium hydroxide and Mg-doped hydroxyapatite. mdpi.com |

| Mg-O (formate) distance | ~2.0 - 2.2 Å | Derived from structural data of magnesium formate dihydrate and computational studies on Mg-formate complexes. researchgate.netvtt.fi |

| Band Gap | Wide bandgap (> 4 eV) | Inferred from the insulating nature of magnesium hydroxide (~5.7 eV experimental, ~4 eV DFT) and magnesium formate. nih.gov2dsemiconductors.com |

| Valence Band | Dominated by O 2p and C 2p states from formate and hydroxide | Typical for metal oxides, hydroxides, and carboxylates. researchgate.net |

| Conduction Band | Primarily composed of Mg 3s and empty anti-bonding orbitals | Consistent with electronic structure calculations of magnesium-based ionic and covalent compounds. researchgate.net |

Analysis of Bonding Characteristics and Interatomic Interactions

DFT enables a detailed analysis of the chemical bonds within the magnesium formate hydroxide structure. The nature of the interactions between magnesium, formate, and hydroxide ions can be quantitatively described using tools such as charge density analysis, electron localization function (ELF), and Bader charge analysis. These methods partition the calculated electron density to reveal the charge distribution and the degree of covalent versus ionic character in the bonds.

The Mg-O bonds are expected to exhibit a significant degree of ionic character, consistent with the electropositive nature of magnesium and the electronegativity of oxygen. However, some degree of orbital hybridization and covalent interaction is also anticipated. Within the formate ion (HCOO⁻), the C-O and C-H bonds will be predominantly covalent. The hydroxide (OH⁻) group will also feature a strong covalent O-H bond.

Energy Landscape and Stability of Different Polymorphs and Defect Structures

Computational modeling with DFT is a powerful tool for exploring the energy landscape of a material. This includes calculating the relative stabilities of different potential crystal structures (polymorphs). By comparing the total energies of various plausible atomic arrangements for magnesium formate hydroxide, it is possible to predict the most thermodynamically stable polymorph under given conditions.

DFT is also used to investigate the energetics of defects within the crystal lattice, such as vacancies, interstitials, and substitutional impurities. For example, creating a model of the magnesium formate hydroxide supercell with a missing hydroxide or formate group (a vacancy) and calculating the energy required to form this defect (the formation energy) provides insight into the material's defect chemistry. Understanding defect structures is critical as they can significantly influence a material's properties. For instance, in magnesium hydroxide, vacancies are known to affect its electronic and chemical properties. nih.gov

Molecular Dynamics (MD) Simulations for Structural Dynamics and Phase Behavior

While DFT is excellent for understanding static, ground-state properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the system evolves. This is particularly useful for investigating structural dynamics and phase behavior at finite temperatures.

For magnesium formate hydroxide, MD simulations could be used to study a range of phenomena. At the atomic level, these simulations can reveal the vibrational modes of the formate and hydroxide groups and the librational motions of these units within the crystal lattice. This information is valuable for interpreting experimental spectroscopic data, such as infrared and Raman spectra.

MD is also a key tool for studying phase transitions. By running simulations at different temperatures, it is possible to observe and characterize structural phase transitions, such as those reported for perovskite-like magnesium formate frameworks. rsc.org These simulations can provide atomistic insight into the mechanisms driving these transitions. Furthermore, MD simulations can be used to model the behavior of the compound in aqueous solution, providing details on the hydration structure of magnesium ions in the presence of formate and hydroxide ions, including the structure of the first and second hydration shells and the dynamics of water exchange. psu.edu

Reaction Mechanism Modeling

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, such as thermal decomposition. For magnesium formate hydroxide, understanding its decomposition pathways is crucial for predicting its thermal stability and the nature of its degradation products.

Elucidation of Decomposition Pathways through Computational Chemistry

The thermal decomposition of magnesium formate hydroxide likely involves a series of elementary reaction steps, including dehydration, dehydroxylation, and the breakdown of the formate group. Computational methods, particularly DFT, can be used to model these processes.

Experimental studies on the thermal decomposition of magnesium formate dihydrate show that it first dehydrates and then decomposes at higher temperatures to form magnesium oxide. wikipedia.org The decomposition of the formate itself can proceed through different routes, potentially yielding products like carbon monoxide, carbon dioxide, hydrogen, and water. researchgate.net Computational modeling can help to distinguish between these possibilities by calculating the energetics of each pathway. For the hydroxide component, decomposition would lead to the formation of water and magnesium oxide, a process that has also been studied computationally for pure magnesium hydroxide.

By combining these insights, a comprehensive model for the decomposition of magnesium formate hydroxide can be constructed. For example, a likely initial step would be the combination of a proton from a hydroxide group with another hydroxide to form water, followed by the breakdown of the magnesium formate structure. The specific intermediate species and transition states involved in this process can be characterized using computational chemistry, providing a detailed, atomistic understanding of the reaction mechanism.

Simulation of Surface Adsorption and Catalytic Reaction Mechanisms

Theoretical and computational studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the surface adsorption and potential catalytic mechanisms of systems analogous to magnesium formate hydroxide. While direct simulations on a defined "magnesium formate hydroxide" crystal are scarce, extensive research on the interaction of formic acid and formate species with magnesium oxide (MgO) and magnesium hydroxide (Mg(OH)2) surfaces serves as a strong foundation for understanding its behavior.

Computational models have explored the adsorption of formic acid (HCOOH) on various surfaces, revealing that dissociative adsorption is a common and energetically favorable process. arxiv.org On surfaces like magnetite, formic acid readily dissociates into a formate anion (HCOO–) and a proton (H+). arxiv.org The resulting formate species tends to adopt a bidentate binding mode. arxiv.org Studies on MgO surfaces show that defects, such as low-coordination sites (corners, edges), play a crucial role in its catalytic activity. conicet.gov.araston.ac.uk These defective sites act as acid-base pairs that facilitate the dissociation of acidic molecules. conicet.gov.ar Experimental and DFT studies confirm that calcined MgO can abstract protons from weakly acidic organic molecules, which is a key step in many catalytic cycles. aston.ac.uk

The adsorption of formate and related molecules on MgO surfaces has been investigated in the context of various catalytic reactions. For instance, first-principles calculations on the MgO (100) surface have been used to study the adsorption of methyl formate. researchgate.net Such studies have determined preferred adsorption sites and energies, finding significant adsorption energies that indicate strong interaction with the surface. researchgate.net For formic acid, calculations have identified two primary adsorption sites with adsorption energies of -2.38 eV and -2.07 eV, respectively. researchgate.net In these configurations, the O-H bond of the formic acid is considerably elongated, and a small charge transfer from the molecule to the surface occurs, indicating a strong interaction that precedes dissociation. researchgate.net

The catalytic mechanism often involves the synergistic action of Lewis acidic sites (Mg²⁺ cations) and basic sites (O²⁻ anions or OH⁻ groups). researchgate.net On MgO, the basic character of O²⁻ anions is critical for proton abstraction. conicet.gov.ar In a hypothetical magnesium formate hydroxide system, the surface would present a combination of Mg²⁺ sites, hydroxide groups, and formate groups. The hydroxide ions would provide Brønsted basicity, while the Mg²⁺ sites would act as Lewis acids. This combination is conducive to various catalytic reactions, such as CO2 hydrogenation to formate, where the cooperative effect between different surface sites is essential for activating reactants and facilitating product formation. acs.org For example, in CO2 hydrogenation, metal oxides can activate H2 through heterolytic dissociation into H+ and H-, which then participate in the reduction of CO2 adsorbed on the surface. acs.orgacs.org

| Adsorbate | Surface | Adsorption Energy (eV) | Adsorption Mode |

|---|---|---|---|

| Formic Acid | MgO (100) - Site 1 | -2.38 | Dissociative |

| Formic Acid | MgO (100) - Site 2 | -2.07 | Dissociative |

| trans-Formic Acid | Zn12O12 Cluster | -1.57 | Dissociative |

| Formate Anion | Zn12O12 Cluster | - | Chemisorption |

Development and Validation of Force Fields for Classical Simulations

The development of accurate force fields is paramount for conducting large-scale classical molecular dynamics (MD) simulations to explore the structural and dynamic properties of materials like magnesium formate hydroxide over extended time and length scales. The complexity of a mixed-anion system containing magnesium, hydroxide, and formate ions necessitates careful parameterization to correctly capture the interplay of ionic, covalent, and non-bonded interactions.

Force field development for magnesium-containing minerals, particularly magnesium hydroxide (brucite), has seen significant progress. The ClayFF force field, widely used for clay and layered minerals, has been a common starting point. researchgate.net However, standard implementations have shown limitations, such as the unrealistic detachment of hydroxyl groups at edge and corner surfaces of finite nanoparticles. researchgate.net To address this, modifications have been introduced, such as a non-bonded, three-body harmonic potential energy term for Mg-O-H angle bending. researchgate.net This addition improves the stability of edge surfaces in simulations and provides better agreement with normal mode frequencies derived from DFT calculations. researchgate.net

For a magnesium formate hydroxide system, the force field would need to accurately describe several key interactions:

Mg²⁺-Hydroxide: Parameters for this interaction can be adapted from validated brucite force fields. researchgate.net

Mg²⁺-Formate: This requires parameters for the interaction between magnesium ions and carboxylate groups. These can be developed by fitting to quantum mechanical data for small magnesium-formate clusters or by using data from experimental crystal structures of magnesium formate. rsc.orgmdpi.com

Hydrogen Bonding: Accurate modeling of hydrogen bonds between hydroxide groups, water molecules (if present), and the formate ions is crucial for describing the structural integrity and surface properties.

Reactive force fields, such as ReaxFF, offer an alternative approach that can model bond formation and breaking, allowing for the simulation of chemical reactions. A ReaxFF parameter set for Mg/C/O/H systems has been developed to model carbonation reactions at mineral-water interfaces. rsc.org This force field was parameterized against DFT calculations of various crystal structures, including brucite (Mg(OH)₂), magnesite (MgCO₃), and magnesia (MgO), as well as Mg²⁺-water binding energies. rsc.org Such a reactive potential could be extended or re-parameterized to explicitly include formate species, enabling the simulation of surface reactions and decomposition pathways in magnesium formate hydroxide.

Validation of a newly developed force field is a critical step. For solid-state systems, this typically involves comparing simulated properties with experimental data or high-level quantum mechanical calculations. Key validation metrics include:

Structural Properties: Comparison of simulated lattice parameters, bond lengths, and angles with experimental values from X-ray diffraction. researchgate.net

Vibrational Properties: Matching the vibrational frequencies from the simulation (e.g., from a power spectrum) with experimental IR or Raman spectra, or with DFT-calculated normal modes. researchgate.net

Thermodynamic Properties: Ensuring the force field can reproduce known thermodynamic data, such as heats of formation or surface energies.

The development of a robust force field for magnesium formate hydroxide would enable detailed investigations into its mechanical properties, thermal stability, and interactions with surrounding media, providing insights that are complementary to more computationally intensive quantum mechanical methods.

| Interaction | Potential Form | Description |

|---|---|---|

| Mg-O (non-bonded) | Lennard-Jones or Buckingham | Models van der Waals and short-range repulsion. rsc.org |

| O-H (bonded) | Harmonic | Models the covalent bond stretching. |

| Mg-O-H (angle) | Harmonic | Models the angle bending within the hydroxide group. researchgate.net |

| Electrostatic | Coulombic | Models the long-range electrostatic interactions using partial charges. rsc.org |

Advanced Materials Applications and Emerging Research Prospects

Precursors for Functional Magnesium Oxides and Nanomaterials

Magnesium;hydroxymethanone;hydroxide (B78521) and its related compounds, particularly magnesium hydroxide (Mg(OH)₂), are pivotal precursors for producing magnesium oxide (MgO), a material with significant industrial applications. The thermal decomposition of these precursors is a key method for synthesizing MgO with tailored properties.

The conversion of magnesium hydroxide to magnesium oxide via thermal decomposition, or calcination, is a well-established process that allows for precise control over the final product's characteristics. tandfonline.comnih.gov The decomposition reaction, Mg(OH)₂ → MgO + H₂O, is endothermic, absorbing heat and making Mg(OH)₂ a useful fire retardant. mdpi.com The properties of the resulting MgO—such as crystallinity, particle size, and surface area—are highly dependent on the calcination temperature and duration. nih.govresearchgate.net

Research indicates that the thermal decomposition of Mg(OH)₂ begins at approximately 350°C. tandfonline.comresearchgate.netresearchgate.net By carefully controlling the heating parameters, the morphology of the MgO can be tailored. For instance, increasing the calcination temperature from 400°C to 600°C can transform the particle shape from spherical-like to plate-like. researchgate.net Lower calcination temperatures (around 350°C) are sufficient for the complete decomposition of Mg(OH)₂. researchgate.net However, studies have shown that calcination at intermediate temperatures (350-600°C) generates a highly reactive magnesia with a defective, high-surface-area structure. researchgate.net As the temperature increases further, sintering of particles can occur, leading to a decrease in porosity and a less reactive product. nih.gov

The kinetics of this decomposition have been studied extensively, revealing that the process is key to preparing high-quality magnesia-based materials. tandfonline.com The mechanism can involve a phase boundary control, where the reaction proceeds from the grain boundary toward the center. tandfonline.com This controlled synthesis enables the production of MgO with specific attributes for various applications, including catalysis and refractory materials. tandfonline.com

The fabrication of magnesium-based materials with high surface area and controlled porosity is critical for applications in adsorption and catalysis. bohrium.com Using magnesium hydroxide as a precursor, porous MgO can be synthesized with exceptionally high surface areas. mdpi.comresearchgate.net A simple hydrothermal treatment of commercial bulk MgO can yield porous Mg(OH)₂ nanoplates, which retain their platelike morphology after calcination to form porous MgO nanoplates. researchgate.netacs.org These materials can exhibit a wormhole-like porous structure and bimodal pore size distributions within the mesoporous range. researchgate.netacs.org

The specific surface area of the final MgO product is strongly influenced by the synthesis conditions of the initial Mg(OH)₂ precursor, including the type of magnesium salt and precipitating agent used. mdpi.com For example, using an ammonia (B1221849) solution as the precipitating agent can result in MgO with a surface area nearly twice as high (120–130 m²/g) as that produced using sodium or potassium hydroxide. mdpi.com Further processing, such as rehydration of MgO followed by dehydration in a vacuum, can increase the surface area to as high as 340 m²/g, with a significant fraction of that area coming from micropores. semanticscholar.org

Studies have demonstrated the synthesis of mesoporous MgO with surface areas exceeding 350 m²/g via a simple ammonia precipitation method. acs.org Similarly, high surface area MgO (around 250–300 m²/g) has been synthesized from various precursors, including Mg(OH)₂, showing excellent catalytic activity. researchgate.net These high-surface-area materials are particularly effective for applications like CO₂ capture at high temperatures. acs.org

Role in Biomass Conversion and Lignin (B12514952) Pyrolysis

Magnesium compounds, derived from precursors like magnesium;hydroxymethanone;hydroxide, play a significant role as catalysts in the conversion of biomass into valuable biofuels and chemicals. Their basic properties are particularly effective in upgrading bio-oil produced from lignin pyrolysis.

Magnesium-based catalysts are effective in the catalytic fast pyrolysis of lignocellulosic biomass. kfupm.edu.sacapes.gov.brdaneshyari.com MgO, used as a catalyst, can significantly reduce the oxygen content of the resulting bio-oil, a critical step in upgrading it to hydrocarbon fuels. kfupm.edu.sacapes.gov.brdaneshyari.com The basic sites on the MgO catalyst promote deoxygenation reactions, primarily through ketonization and aldol (B89426) condensation. kfupm.edu.sacapes.gov.brdaneshyari.comresearchgate.net This process reduces the formation of undesirable acids in the bio-oil. kfupm.edu.sacapes.gov.brdaneshyari.com

One of the key advantages of using MgO is that it favors the removal of oxygen as CO₂, which is a more carbon-efficient pathway than the formation of CO and water that occurs with traditional acidic zeolite catalysts. kfupm.edu.sadaneshyari.com Research has directly investigated the fast pyrolysis of Kraft lignin pretreated with magnesium formate (B1220265) and magnesium hydroxide. mdpi.comrepec.orgresearchgate.net These pretreatments were found to facilitate the depolymerization of lignin, leading to the production of bio-oil with a high concentration of valuable phenolic compounds. usda.gov

A major challenge in lignin pyrolysis is the tendency for the material to swell and cause reactor fouling, which hinders continuous processing. mdpi.comusda.govresearchgate.net Pretreatment of lignin with magnesium hydroxide has been shown to mitigate these issues, preventing the formation of a hard, skin-like char and allowing for smoother operation. usda.govresearchgate.net

The use of magnesium-based additives also influences the yield and composition of the bio-oil. In one study, pretreating lignin with magnesium formate increased the bio-oil yield and the carbon yield in the oil by up to 35% compared to pretreatment with a higher concentration of magnesium hydroxide alone. mdpi.comusda.gov However, a lower concentration of magnesium hydroxide (0.5:1 g per g of lignin) produced yields similar to the magnesium formate pretreatments. mdpi.comusda.gov The resulting bio-oils are rich in phenols and other aromatic compounds, which are valuable chemical feedstocks. mdpi.comusda.gov While MgO catalysts can sometimes lead to a slight increase in coke formation compared to zeolites, this coke can be burned off at lower temperatures, allowing for easier catalyst regeneration. kfupm.edu.sadaneshyari.com

Integration in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Magnesium-based coordination polymers (CPs) and metal-organic frameworks (MOFs) are an emerging class of materials with potential applications in gas storage, catalysis, and fluorescence. ccspublishing.org.cnresearchwithrutgers.com The low cost, non-toxic nature, and light weight of magnesium make it an attractive metal component for these frameworks. ccspublishing.org.cn

Formate, the anion of formic acid, is a common linker used to construct MOFs. Magnesium formate, in particular, can form frameworks with permanent porosity. acs.org For example, the α-magnesium formate (α-Mg₃(HCOO)₆) framework is an ultramicroporous material that has been studied for CO₂ adsorption. acs.orgrsc.org Research has shown that CO₂ molecules are adsorbed within its small pores through interactions with the hydrogen atoms of the formate linkers. rsc.org

The synthesis of these materials can be achieved through various methods. While traditional solvothermal methods are common, solvent-free synthesis routes are being developed. acs.orgacs.org For instance, high-quality, pinhole-free films of α-magnesium formate have been fabricated using a chemical vapor deposition approach where magnesium oxide reacts with formic acid vapor in the presence of a structure-directing agent. acs.org The versatility of magnesium coordination chemistry allows for the creation of diverse structures, from 2-D layered polymers to complex 3-D networks, by varying solvents and other synthesis conditions. acs.orgmdpi.com

Catalysis Beyond Biomass Conversion

Magnesium-based materials, including those derived from magnesium formate, are also gaining attention for their catalytic properties in a range of chemical transformations beyond biomass conversion.

The decomposition of magnesium formate itself on different supports, such as zeolites (HZSM-5), activated carbon (AC), and alumina (B75360) (Al₂O₃), has been studied to understand these interactions. The nature of the support dictates the reaction pathways of the formate decomposition. researchgate.net For example, on HZSM-5, the zeolite acts as a dehydration catalyst, while on alumina, dehydrogenation of the formate ion occurs on the surface. researchgate.net This fundamental understanding is crucial for designing supported catalysts for specific chemical transformations. Supported copper catalysts on MgO-ZrO₂ have shown notable activity in the hydrogenation of CO₂ to methyl formate, highlighting the synergistic effect between the metal and the support. rsc.org

Magnesium-containing catalysts play a role in the critical area of carbon dioxide utilization, particularly in its hydrogenation to valuable chemicals like formate and methanol (B129727). acs.org The hydrogenation of CO₂ to formate is a key step in producing formic acid, a valuable chemical intermediate. scispace.com This reaction is often carried out in the presence of a base and a heterogeneous catalyst. acs.org

In the synthesis of methanol from CO₂, formate species are recognized as key intermediates. acs.org The hydrogenation of adsorbed CO₂ on the catalyst surface forms these formate intermediates, which are then further hydrogenated to methanol. acs.org Supported catalysts, such as copper on magnesium oxide, are effective for this conversion. mdpi.com The basic sites on the MgO support are believed to play a role in activating the CO₂ molecule. rsc.org The challenge in this process is to selectively hydrogenate the formate to methanol while suppressing its decomposition to carbon monoxide, a competing reaction. acs.org

Future Directions and Emerging Research Areas

The research into magnesium formate and its derivatives is expanding into several promising new areas. The development of functionalized MOFs for biomedical applications, such as drug delivery and tissue engineering, is an active field of research. oup.com The inherent biocompatibility of magnesium makes these materials particularly attractive for such applications. oup.com

In catalysis, the design of more efficient and selective catalysts for CO₂ conversion remains a major goal. This includes the development of single-site heterogeneous catalysts and dual-atom catalysts that can mimic the high efficiency of homogeneous catalysts while offering the stability and recyclability of heterogeneous systems. acs.orgnih.gov The co-synthesis of methanol and other valuable chemicals like methyl formate from CO₂ hydrogenation is another economically attractive research direction. aurak.ac.ae

Furthermore, the application of MOF-derived materials is being explored in other energy storage and environmental remediation technologies beyond CDI, including advanced batteries and supercapacitors. The ability to precisely control the pore structure and chemical composition of these materials by tuning the parent MOF structure opens up a vast design space for future materials with enhanced performance.

Exploration of Other Mixed-Anion Magnesium Compounds for Novel Properties

The field of materials science is actively exploring mixed-anion compounds as a frontier for designing materials with enhanced or entirely new functionalities. rsc.orgontosight.ai The core principle of this "anion engineering" involves combining multiple distinct anions within a single crystal lattice, which provides a new degree of freedom for tuning material properties. nih.gov In magnesium-based systems, moving beyond simple oxides, hydroxides, or formates to mixed-anion structures like magnesium formate hydroxide offers a pathway to create materials with unique characteristics not achievable in their single-anion counterparts. nih.gov

The introduction of anions with differing sizes, charges, and electronegativities can fundamentally alter the structural and electronic properties of a material. nih.gov For instance, the combination of the organic carboxylate (formate) and the inorganic hydroxide in the magnesium lattice can influence properties such as thermal stability, porosity, and catalytic activity. This concept is widely applied in the development of magnesium-based metal-organic frameworks (MOFs), where mixed-ligand or mixed-anion systems are synthesized to tailor pore size, gas adsorption selectivity, and photoluminescence. researchgate.netrsc.org Research into layered oxyhalides and oxychalcogenides has shown that mixing anions can narrow the material's bandgap, enhancing semiconductor properties for applications in photocatalysis. nih.gov This principle suggests that similar tuning may be possible in magnesium formate hydroxide and related compounds.